Ethyl 1-piperidineglyoxylate

説明

BenchChem offers high-quality Ethyl 1-piperidineglyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-piperidineglyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

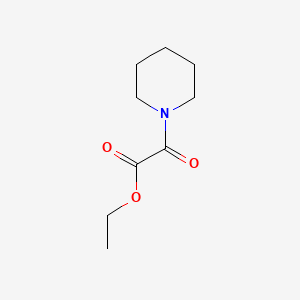

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-oxo-2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDXHCMVYVJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201157 | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-96-7 | |

| Record name | Ethyl α-oxo-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53074-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo(piperidin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053074967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl Oxo(Piperidin-1-Yl)Acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OXO(PIPERIDIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7IIF4X1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-piperidineglyoxylate

This guide provides a comprehensive technical overview of Ethyl 1-piperidineglyoxylate (CAS Number: 53074-96-7), a versatile building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this important intermediate, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Importance of the α-Keto Amide Moiety

Ethyl 1-piperidineglyoxylate, also known as ethyl 2-oxo-2-(piperidin-1-yl)acetate, belongs to the class of α-keto amides. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] The α-keto amide functionality can act as a bioisostere for amide and ester bonds, making it a valuable component in the design of enzyme inhibitors, particularly for proteases.[3] Furthermore, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties.[4] The combination of these two features in Ethyl 1-piperidineglyoxylate makes it a molecule of considerable potential in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for Ethyl 1-piperidineglyoxylate is not widely published, its key properties can be reliably predicted and are summarized below.

| Property | Value | Source/Method |

| CAS Number | 53074-96-7 | [5] |

| Molecular Formula | C₉H₁₅NO₃ | [6][7] |

| Molecular Weight | 185.22 g/mol | [6][7] |

| IUPAC Name | ethyl 2-oxo-2-piperidin-1-ylacetate | [5] |

| Synonyms | Ethyl 1-piperidineglyoxylate, Ethyl oxo(piperidin-1-yl)acetate, N-Ethoxalylpiperidine | [5][7] |

| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Estimation based on related structures |

| Predicted Density | ~1.1 g/cm³ | Estimation based on related structures |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | General chemical principles |

Synthesis of Ethyl 1-piperidineglyoxylate: A Mechanistic Approach

The most direct and industrially scalable synthesis of Ethyl 1-piperidineglyoxylate involves the N-acylation of piperidine with a suitable electrophilic glyoxylate derivative. The reaction of piperidine, a secondary amine, with diethyl oxalate is a classic and efficient method.[8][9]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically selective for mono-acylation when a 1:1 stoichiometry is employed, as the resulting α-keto amide is less reactive than the starting ester.[8]

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, yielding the final product.

Caption: Synthesis of Ethyl 1-piperidineglyoxylate.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the N-acylation of secondary amines with diethyl oxalate.

Materials:

-

Piperidine (1.0 eq)

-

Diethyl oxalate (1.1 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve piperidine (1.0 eq) in anhydrous toluene or DCM.

-

Addition of Reagent: Slowly add diethyl oxalate (1.1 eq) to the stirred solution at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted diethyl oxalate and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude Ethyl 1-piperidineglyoxylate can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield a colorless to pale yellow oil.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified spectrum for Ethyl 1-piperidineglyoxylate is scarce, its expected spectral data can be predicted with a high degree of confidence based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | * Ethyl Group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).* Piperidine Ring: Multiple broad signals between ~1.5-1.7 ppm (6H, β and γ protons) and ~3.4-3.6 ppm (4H, α protons adjacent to nitrogen). The diastereotopic nature of the α-protons may lead to more complex splitting patterns. |

| ¹³C NMR | * Ethyl Group: Signals at ~14 ppm (-CH₃) and ~62 ppm (-OCH₂-).* Piperidine Ring: Signals around ~24-26 ppm (β and γ carbons) and ~43-47 ppm (α carbons).* Carbonyl Groups: Two distinct signals in the downfield region, ~160-165 ppm for the ester carbonyl and ~165-170 ppm for the amide carbonyl. |

| IR Spectroscopy | * C=O Stretching: Two strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The amide carbonyl will likely appear at a lower wavenumber (~1650-1680 cm⁻¹) compared to the ester carbonyl (~1730-1750 cm⁻¹).* C-N Stretching: A moderate absorption band around 1100-1200 cm⁻¹.* C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound. |

Reactivity and Synthetic Applications

Ethyl 1-piperidineglyoxylate is a valuable intermediate due to the reactivity of its α-keto amide moiety. It can participate in a variety of chemical transformations, making it a versatile starting material for more complex molecules.[6]

Key Reactions

-

Condensation Reactions: The α-keto group can undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.[6]

-

Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy amide using reducing agents like sodium borohydride.

-

Wittig and Related Reactions: The ketone functionality can react with phosphorus ylides to form α,β-unsaturated amides.

-

Hydrolysis: Under acidic or basic conditions, the ester and amide bonds can be hydrolyzed.[6]

Caption: Reactivity of Ethyl 1-piperidineglyoxylate.

Role in Drug Discovery

The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[4] Ethyl 1-piperidineglyoxylate serves as a precursor to introduce this valuable moiety into more complex molecular architectures. Its derivatives have potential applications in the development of:

-

Analgesics: The piperidine ring is a core component of many opioid analgesics.[10]

-

Antipsychotics and CNS Agents: Many drugs targeting the central nervous system incorporate the piperidine structure.[4]

-

Enzyme Inhibitors: The α-keto amide can be designed to target the active sites of various enzymes.[3]

Analytical Methods for Quality Control

Ensuring the purity of Ethyl 1-piperidineglyoxylate is critical for its use in synthesis. Standard analytical techniques can be employed for quality control.

| Technique | Typical Conditions |

| Gas Chromatography (GC) | * Column: A mid-polarity column (e.g., DB-5 or equivalent).* Injector Temperature: 250 °C.* Detector (FID) Temperature: 280 °C.* Oven Program: Start at 100 °C, ramp to 250 °C at 10-15 °C/min.* Carrier Gas: Helium or Hydrogen. |

| High-Performance Liquid Chromatography (HPLC) | * Column: C18 reverse-phase column.* Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).* Detector: UV at 210 nm or 254 nm. |

| Thin Layer Chromatography (TLC) | * Stationary Phase: Silica gel 60 F₂₅₄.* Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).* Visualization: UV light (254 nm) or staining with potassium permanganate solution. |

Safety and Handling

-

Piperidine (Reactant): Is a flammable, toxic, and corrosive liquid.

-

Diethyl Oxalate (Reactant): Is a combustible liquid and an irritant.

-

α-Keto Amides (Product Class): Can be irritants and should be handled with care.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

Ethyl 1-piperidineglyoxylate is a strategically important synthetic intermediate that combines the desirable features of the piperidine scaffold and the versatile reactivity of the α-keto amide moiety. While detailed experimental data on this specific compound is limited, its synthesis, properties, and reactivity can be confidently understood through established principles of organic chemistry. This guide provides a solid foundation for researchers to utilize Ethyl 1-piperidineglyoxylate in their synthetic endeavors, particularly in the pursuit of novel pharmaceuticals and other complex organic molecules.

References

- PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). Ethyl Oxo(Piperidin-1-Yl)Acetate. Retrieved February 1, 2026, from [Link]

-

Global Substance Registration System. (n.d.). ETHYL OXO(PIPERIDIN-1-YL)ACETATE. Retrieved February 1, 2026, from [Link]

- ResearchGate. (n.d.). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

-

ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.

- Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.

-

Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved February 1, 2026, from [Link]

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.

-

Jinan Future chemical Co.,Ltd. (n.d.). Ethyl glyoxalate. Retrieved February 1, 2026, from [Link]

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed Central. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Ethylpiperidine, 99%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

- Capot Chemical. (2008). material safety data sheet.

- iris.unina.it. (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. Retrieved February 1, 2026, from a relevant institutional repository.

- ResearchGate. (n.d.). Reaction of Aryl-Substituted Glycinamidines with Oxalic Acid Derivatives.

-

RSC Publishing. (n.d.). Recent developments in functionalization of acyclic α-keto amides. Retrieved February 1, 2026, from [Link]

-

UNC Chemistry Department. (2023). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. Retrieved February 1, 2026, from [Link]

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). CA2581863A1 - Process of making fentanyl intermediates.

- PubMed Central. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.

- ResearchGate. (n.d.). An efficient method for synthesis of ??-keto acid ester from terminal alkynes.

- NIH. (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl Oxo(Piperidin-1-Yl)Acetate | C9H15NO3 | CID 104406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 1-piperidineglyoxylate | 53074-96-7 [smolecule.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Molecular Structure & Synthesis of Ethyl 1-piperidineglyoxylate

The following technical guide details the molecular structure, synthesis, and characterization of Ethyl 1-piperidineglyoxylate .

HExecutive Summary

Ethyl 1-piperidineglyoxylate (also known as ethyl 2-oxo-2-(piperidin-1-yl)acetate) is a functionalized alpha-keto amide derivative used primarily as a pharmaceutical intermediate. It serves as a critical scaffold in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives and other heterocyclic compounds exhibiting antiproliferative activity. This guide provides a definitive structural analysis, validated synthetic protocols, and spectroscopic data for researchers utilizing this compound in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a piperidine ring acylated at the nitrogen atom by an ethoxalyl group (ethyl glyoxylate moiety). The connectivity features an

Structural Parameters

| Property | Specification |

| IUPAC Name | Ethyl 2-oxo-2-(piperidin-1-yl)acetate |

| SMILES | CCOC(=O)C(=O)N1CCCCC1 |

| InChI Key | ASBDXHCMVYVJQQ-UHFFFAOYSA-N |

| Bonding Topology | The C1-C2 bond connects the ester carbonyl (C1) and the amide carbonyl (C2). This bond exhibits restricted rotation, often locking the molecule in a planar s-trans or s-cis conformation relative to the carbonyl dipoles. |

| Stereochemistry | Achiral; however, the N-C(=O) bond exhibits partial double bond character, creating distinct environments for the piperidine |

Synthesis & Reaction Mechanism[6]

The most robust synthesis involves the nucleophilic acyl substitution of ethyl chlorooxoacetate (ethyl oxalyl chloride) with piperidine in the presence of a non-nucleophilic base.

Reaction Scheme

The reaction proceeds via the attack of the piperidine nitrogen lone pair on the highly electrophilic acyl chloride carbon.

Figure 1: Mechanistic pathway for the synthesis of Ethyl 1-piperidineglyoxylate via acyl substitution.

Critical Mechanistic Insight

The ethyl chlorooxoacetate contains two carbonyls. The acyl chloride carbonyl is significantly more electrophilic than the ester carbonyl due to the inductive withdrawal of the chlorine atom and the lack of resonance donation compared to the ethoxy group. This ensures regioselectivity: piperidine attacks the acyl chloride exclusively, preventing the formation of the bis-amide (oxalamide) byproduct.

Spectroscopic Characterization

Verification of the structure requires analyzing the distinct electronic environments of the ethyl group and the piperidine ring.

Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts are reported in ppm relative to TMS in CDCl

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.35 | Triplet ( | 3H | -OCH | Typical methyl of ethyl ester. | |

| 1.55 - 1.70 | Multiplet | 6H | Pip-H | Ring protons (C3, C4, C5) are shielded. | |

| 3.30 - 3.60 | Broad Multiplet | 4H | Pip-H | Deshielded by adjacent amide N. Often appears as two distinct broadened signals due to restricted rotation around the C-N amide bond. | |

| 4.35 | Quartet ( | 2H | -OCH | Deshielded by oxygen of the ester. | |

| 13.9 | Singlet | 1C | -OCH | Methyl carbon. | |

| 24.2, 25.4, 26.1 | Singlets | 3C | Pip-C | Ring carbons. | |

| 42.5, 47.1 | Singlets | 2C | Pip-C | Alpha carbons often show distinct shifts due to rotamers. | |

| 61.8 | Singlet | 1C | -OC H | Methylene of ester. | |

| 161.5 | Singlet | 1C | C =O (Amide) | The amide carbonyl (C2). | |

| 163.8 | Singlet | 1C | C =O (Ester) | The ester carbonyl (C1). |

Infrared Spectroscopy (IR)[7]

-

1735 cm

(Strong): Ester C=O stretch. -

1645 cm

(Strong): Amide C=O stretch (lower frequency due to resonance). -

2940 cm

: C-H stretches (aliphatic).

Mass Spectrometry (MS)[8]

-

Molecular Ion [M]+: 185 m/z.[2]

-

Base Peak: Often m/z 112 (loss of -COOEt group) or m/z 84 (piperidinyl cation).

Experimental Protocol

This protocol describes a self-validating workflow for the synthesis of 5.0 g of Ethyl 1-piperidineglyoxylate.

Reagents

-

Piperidine: 2.30 g (27.0 mmol)

-

Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride): 3.70 g (27.0 mmol)

-

Triethylamine (Et

N): 3.00 g (30.0 mmol) -

Dichloromethane (DCM): 50 mL (Anhydrous)

Workflow Diagram

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve piperidine (2.30 g) and triethylamine (3.00 g) in anhydrous DCM (40 mL).

-

Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0°C.

-

Addition: Dissolve ethyl chlorooxoacetate (3.70 g) in DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes. Caution: The reaction is exothermic.

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching & Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Wash organic layer with 1M HCl (30 mL) to remove unreacted amine/Et

N. -

Wash with saturated NaHCO

(30 mL) to remove any hydrolyzed acid. -

Wash with Brine (30 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: The crude oil is typically >95% pure. For analytical grade, purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 3:1) or vacuum distillation (bp ~130°C at 10 mmHg).

Pharmaceutical Applications

Ethyl 1-piperidineglyoxylate is a versatile "C2-synthon" in medicinal chemistry.

-

Pyrrolo-quinoxaline Synthesis: Reacts with pyrrole derivatives to form tricyclic systems used in leukemia treatment research.

-

Heterocycle Formation: The alpha-keto ester moiety undergoes condensation with diamines (e.g., o-phenylenediamine) to form quinoxalinones.

-

Bioisostere: The piperidine-glyoxylate motif acts as a rigidified amino acid analogue in peptide mimetic design.

References

-

PubChem. (2025).[3][4] Ethyl 1-piperidineglyoxylate - Compound Summary. National Library of Medicine. [Link]

- Guillon, J., et al. (2011). Synthesis and antiproliferative activity of new pyrrolo[1,2-a]quinoxaline derivatives. European Journal of Medicinal Chemistry.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Reference for solvent shift calibration in CDCl3). [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - Ethyl 1-piperidineglyoxylate (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl Oxo(Piperidin-1-Yl)Acetate | C9H15NO3 | CID 104406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-oxo-2-(piperidin-1-yl)acetate

Introduction

Ethyl 2-oxo-2-(piperidin-1-yl)acetate is a chemical compound of interest within the realms of synthetic chemistry and drug discovery. As an α-keto ester derivative of piperidine, it serves as a versatile building block for the synthesis of more complex molecules, potentially including novel therapeutic agents. An exhaustive understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of ethyl 2-oxo-2-(piperidin-1-yl)acetate and outlines detailed, field-proven methodologies for the experimental determination of its key physical and spectroscopic properties.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental molecular and chemical identity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| IUPAC Name | ethyl 2-oxo-2-(piperidin-1-yl)acetate | [1] |

| CAS Number | 53074-96-7 | [2] |

| SMILES | CCOC(=O)C(=O)N1CCCCC1 | [1] |

Physicochemical Properties: Experimental Determination and Predicted Values

While some fundamental identifiers of ethyl 2-oxo-2-(piperidin-1-yl)acetate are readily available, many of its core physical properties such as melting point, boiling point, and density are not extensively reported in publicly accessible databases. This section provides a framework for their experimental determination, grounded in established laboratory practices.

Melting Point

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered ethyl 2-oxo-2-(piperidin-1-yl)acetate is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20°C per minute) is initially used to determine an approximate melting range.[3]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Logical Flow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Boiling Point

For liquid compounds, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Micro Boiling Point Determination

This technique is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Sample Preparation: A few milliliters of ethyl 2-oxo-2-(piperidin-1-yl)acetate are placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.[5]

-

Apparatus Assembly: The test tube is attached to a thermometer and heated in a controlled manner using a heating block or oil bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Experimental Protocol: Density Determination of a Liquid

A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[7]

-

Volume of Liquid: A specific volume of ethyl 2-oxo-2-(piperidin-1-yl)acetate is carefully transferred into the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.[7]

-

Mass of Container and Liquid: The combined mass of the container and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: Density = Mass / Volume.[8]

Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in solution-phase reactions, purification, and formulation.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

-

Syringe filters

Procedure:

-

Sample Preparation: An excess amount of ethyl 2-oxo-2-(piperidin-1-yl)acetate is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled environment for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique.

Logical Framework for Solubility Studies

Caption: Step-by-step workflow for solubility determination.

Spectroscopic Characterization: Predictive Analysis and Interpretation

In the absence of experimentally acquired spectra, predictive tools can provide valuable insights into the expected spectroscopic features of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the piperidine ring protons.

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) are anticipated.

-

Piperidine Ring: The protons on the piperidine ring will likely appear as a series of multiplets due to complex spin-spin coupling. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbons: Two distinct signals for the ester and amide carbonyl carbons are expected at the downfield end of the spectrum.

-

Ethyl Group: Two signals for the methyl and methylene carbons of the ethyl group.

-

Piperidine Ring: Signals corresponding to the carbons of the piperidine ring.

Online prediction tools can be utilized to generate more specific predicted chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretching (Ester and Amide): Strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The exact positions will depend on the electronic environment of the carbonyl groups.

-

C-N Stretching: A stretching vibration for the carbon-nitrogen bond of the amide is expected.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester group will be present.

-

C-H Stretching: Absorption bands for the C-H bonds of the aliphatic piperidine and ethyl groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (185.22) should be observed.

-

Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group, or fragmentation of the piperidine ring.

Conclusion

References

- (Reference to a general organic chemistry textbook for fundamental principles)

-

Melting point determination. (n.d.). Retrieved from a university chemistry department's online resource.

-

Micro-boiling point measurement. (n.d.). Retrieved from a university chemistry department's online resource.

-

Experiment 1 - Melting Points. (n.d.). Retrieved from a university chemistry department's online resource.[3]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.[4]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from a university chemistry department's online resource.[6]

-

CAS 53074-96-7 | Ethyl 2-oxo-2-(piperidin-1-yl)acetate - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from a university chemistry department's online resource.[5]

-

ETHYL OXO(PIPERIDIN-1-YL)ACETATE - gsrs. (n.d.). Retrieved from [Link]

- (Reference to a standard analytical chemistry textbook for spectroscopic principles)

- (Reference to a specific online NMR prediction tool or public

-

Determination of the density of liquids and solids (regular and irregular) Introduction - WJEC. (n.d.). Retrieved from a relevant educational resource.[8]

-

2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts.[7]

Sources

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

Ethyl 1-Piperidineglyoxylate: A Strategic Building Block for Peptidomimetics and Heterocyclic Scaffolds

Executive Summary

Ethyl 1-piperidineglyoxylate (Ethyl 2-oxo-2-(piperidin-1-yl)acetate; CAS: 53074-96-7) represents a specialized class of

In modern drug discovery, this building block serves two critical functions:

-

Warhead Precursor: It acts as a direct precursor to

-keto amide transition-state inhibitors, a validated modality for targeting cysteine and serine proteases (e.g., Calpain, Cathepsins, Coronavirus Mpro). -

Heterocyclic Scaffold: It functions as a C2-synthon for the rapid assembly of privileged heterocycles, particularly quinoxalines and fused pyrrolo-systems, via condensation reactions.

This guide provides a comprehensive technical analysis of Ethyl 1-piperidineglyoxylate, detailing its synthesis, reactivity profile, and application in high-value medicinal chemistry workflows.

Technical Profile & Structural Analysis

Chemical Identity

-

IUPAC Name: Ethyl 2-oxo-2-(piperidin-1-yl)acetate[1]

-

Common Name: Ethyl 1-piperidineglyoxylate;

-(Ethoxyoxalyl)piperidine -

Molecular Formula:

[3] -

Molecular Weight: 185.22 g/mol

The Ambident Electrophile

The utility of this building block stems from its 1,2-dicarbonyl core . The electronic environment creates a hierarchy of reactivity that can be tuned by reaction conditions:

-

Site A (The Ketone): Highly electrophilic due to the electron-withdrawing nature of the adjacent ester and amide. This is the primary site for nucleophilic attack by enzymatic active site residues (e.g., Cys-SH) or chemical reduction.

-

Site B (The Ester): Susceptible to hydrolysis (to generate the free acid for coupling) or aminolysis.

-

Site C (The Piperidine Ring): Acts as a lipophilic cap, often occupying the S1' or S2 pockets in protease targets, modulating bioavailability and metabolic stability.

Figure 1: Reactivity profile of Ethyl 1-piperidineglyoxylate showing the distinct functional zones.

Synthetic Protocols

Synthesis of the Building Block

While commercially available, in-house synthesis allows for the introduction of substituted piperidines (e.g., 4-fluoropiperidine) to tune potency.

Reaction Principle: Nucleophilic acyl substitution of ethyl oxalyl chloride by piperidine.

Protocol:

-

Reagents: Piperidine (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Cool a solution of piperidine and TEA in DCM to 0°C under

atmosphere. -

Add Ethyl oxalyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent bis-acylation or decomposition.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), followed by sat.

and brine. Dry over -

Purification: Vacuum distillation or silica gel flash chromatography (Hexane/EtOAc).

-

Hydrolysis to 2-Oxo-2-(piperidin-1-yl)acetic Acid

For peptide coupling, the ester must be hydrolyzed without degrading the sensitive

Protocol:

-

Dissolve Ethyl 1-piperidineglyoxylate in THF/Water (3:1).

-

Add LiOH (1.1 eq) at 0°C. Note: Avoid strong heating or excess strong base to prevent haloform-type cleavage or racemization if chiral centers are present elsewhere.

-

Monitor by TLC until the ester is consumed (typically < 1 hour).

-

Acidify carefully with 1N HCl to pH 2-3 and extract with EtOAc.

Core Applications in Drug Discovery

-Keto Amide Protease Inhibitors

The most prominent application of this building block is in the design of covalent reversible inhibitors .

Mechanism of Action:

The

-

Role of Piperidine: The piperidine ring projects into the S' subsites (often S1'), providing hydrophobic contacts that enhance binding affinity (

) and selectivity over other proteases.

Figure 2: Mechanism of protease inhibition via thiohemiketal formation.[5]

Synthesis of Quinoxaline Scaffolds

Ethyl 1-piperidineglyoxylate serves as a "masked" oxalic acid derivative for the synthesis of quinoxalines, which are privileged structures in kinase inhibitors and DNA-intercalating agents.

Reaction: Condensation with 1,2-diaminobenzenes (o-phenylenediamines).

Protocol (Quinoxalinone Synthesis):

-

Reagents: Ethyl 1-piperidineglyoxylate (1.0 eq), o-Phenylenediamine (1.0 eq), Ethanol or Acetic Acid.

-

Conditions: Reflux for 4–12 hours.

-

Mechanism:

-

Step 1: Amide formation between the ester and one aniline amine.

-

Step 2: Intramolecular cyclization (imine formation) with the ketone.

-

Result: 3-(Piperidine-1-carbonyl)quinoxalin-2(1H)-one.

-

This route is superior to using oxalyl chloride because it pre-installs the piperidine functionality, avoiding difficult post-cyclization functionalization.

Experimental Data Summary

| Property | Value/Description | Relevance |

| Physical State | Colorless to pale yellow oil | Easy to handle liquid; miscible in organic solvents. |

| Boiling Point | ~130-135°C (at reduced pressure) | Purifiable by distillation. |

| Reactivity | High (C2 Ketone) | Requires storage under inert gas; avoid moisture to prevent hydrolysis. |

| Solubility | DCM, THF, EtOAc, Ethanol | Compatible with standard organic synthesis workflows. |

| Stability | Stable at -20°C | Long-term storage requires refrigeration to prevent ester hydrolysis. |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The

-keto ester functionality makes it a potent electrophile; avoid contact. -

Storage: Store at 2–8°C under argon or nitrogen. Moisture sensitive.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Peptidyl

-Keto Amides:-

Li, Z., et al. (2021). "Rapid synthesis of internal peptidyl

-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors." RSC Advances. Link

-

-

Protease Inhibition Mechanism

-

Quinoxaline Synthesis

-

Refaat, H. M., et al. (2010). "Synthesis and anti-inflammatory activity of certain 3-substituted quinoxalin-2(1H)-one derivatives." Archives of Pharmacal Research. Link

-

-

Piperidine in Medicinal Chemistry

-

Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules. Link

-

Sources

- 1. Ethyl 2-oxo-2-(piperidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 2-oxo-2-(piperidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 3. Купить Ethyl 2-oxo-2-(piperidin-1-yl)acetate,95%, 5g – Unigent [unigent.ru]

- 4. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

The Piperidine Scaffold: Structural Pharmacology and Therapeutic Utility

Executive Summary

The piperidine ring—a six-membered, nitrogen-containing heterocycle—stands as one of the most ubiquitous "privileged structures" in modern medicinal chemistry.[1] Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs, its utility extends far beyond a simple structural linker.

For the drug developer, the piperidine scaffold offers a unique balance of conformational flexibility (chair/boat interconversion), tunable basicity (pKa ~11), and Fsp3 character , which allows for escape from the "flatland" of aromatic-heavy libraries. This guide dissects the biological activity of piperidine scaffolds, focusing on their critical role in GPCR modulation (opioids) and enzyme inhibition (acetylcholinesterase), supported by actionable protocols and mechanistic insights.

Structural Pharmacology: The "Why" Behind the Scaffold

Conformational Dynamics

Unlike planar aromatic rings (e.g., benzene, pyridine), piperidine exists primarily in a chair conformation . This 3D architecture is critical for target engagement.[2]

-

Axial vs. Equatorial: Substituents at the C4 position generally prefer the equatorial orientation to minimize 1,3-diaxial interactions. However, forcing a substituent into the axial position (via steric bulk or intramolecular bonding) can lock the molecule into a bioactive conformation that discriminates between receptor subtypes.

-

The "Fsp3" Advantage: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved solubility and clinical success rates. Piperidine is a primary vehicle for introducing this saturation.

Physicochemical Properties[3]

-

Basicity (pKa): The secondary amine of piperidine has a pKa of ~11.[2]2. At physiological pH (7.4), it is predominantly protonated (

). -

Cation-

Interactions: The protonated nitrogen often serves as a critical anchor point, forming high-affinity cation- -

Lysosomotropism: Due to its high pKa, piperidine drugs can become trapped in acidic organelles (lysosomes), affecting volume of distribution (

) and potentially leading to phospholipidosis—a key safety parameter to monitor during lead optimization [1].

Therapeutic Case Studies & SAR Analysis

Opioid Receptors: The 4-Anilidopiperidine Class

Fentanyl represents the archetype of the piperidine-based opioid.[3][4][5][6] Its potency (50-100x morphine) is derived from the precise spatial arrangement of the piperidine ring.

-

N-Phenethyl Group: Fits into a hydrophobic pocket of the

-opioid receptor. -

SAR Logic:

-

N-1 Substitution: Extension of the N-phenethyl chain or replacement with heteroaromatics (as in Sufentanil) dramatically alters potency and metabolic stability.

-

C-3/C-4 Substitution: Introduction of a methyl group at C-3 (e.g., 3-methylfentanyl) introduces chirality. The cis isomer is often more potent, suggesting a tight steric tolerance in the receptor binding cleft [2].

-

Neurodegeneration: Dual Binding in Donepezil

Donepezil (Aricept) utilizes an N-benzylpiperidine scaffold to treat Alzheimer's disease. Its mechanism highlights the scaffold's ability to span large distances within an enzyme active site.

-

Mechanism: It acts as a dual-binding inhibitor of Acetylcholinesterase (AChE).[7][8]

-

Binding Mode:

-

CAS (Catalytic Anionic Site): The indanone ring binds here.

-

PAS (Peripheral Anionic Site): The piperidine ring (specifically the N-benzyl moiety) binds at the entrance of the gorge.

-

The Link: The piperidine acts as the structural bridge, interacting with Trp286 via cation-

stacking, effectively blocking substrate entry [3].

-

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing a piperidine scaffold for GPCR vs. Enzyme targets.

Caption: Decision tree for structural modification of piperidine scaffolds based on target class (GPCR vs. Enzyme).

Synthetic Methodology: Reductive Amination

While many routes exist (e.g., hydrogenation of pyridines), Reductive Amination remains the most versatile method for generating N-substituted piperidine libraries in a drug discovery setting. It allows for the late-stage convergence of complex aldehydes with the piperidine core.

Key Reaction:

-

Why NaBH(OAc)3? Unlike NaCNBH3, it is non-toxic and works under mild acidic conditions (acetic acid), preventing the reduction of the aldehyde/ketone prior to imine formation [4].

Experimental Protocol: AChE Inhibition Assay (Ellman’s Method)

To validate the biological activity of a piperidine derivative (like a Donepezil analog), the Ellman assay is the industry standard. It measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.

Principle

Acetylthiocholine (substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid, quantifiable at 412 nm.

Materials

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Enzyme: Recombinant Human Acetylcholinesterase (rhAChE), 5 U/mL stock.

-

Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.

-

Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock.

-

Test Compounds: Piperidine analogs dissolved in DMSO.

Step-by-Step Workflow

-

Preparation: Dilute test compounds in buffer to 10x final concentration (keep DMSO < 1% final).

-

Plating: In a 96-well clear microplate, add:

-

150 µL Phosphate Buffer (pH 8.0)

-

20 µL Test Compound (or vehicle control)

-

20 µL Enzyme Solution (0.1 U/mL final)

-

-

Pre-Incubation: Incubate at 25°C for 10 minutes. Crucial Step: This allows the piperidine inhibitor to equilibrate with the CAS/PAS sites of the enzyme.

-

Initiation: Add 10 µL of mixed Substrate/DTNB solution (ATCh 1 mM / DTNB 1 mM final).

-

Measurement: Immediately monitor absorbance at 412 nm in kinetic mode for 10 minutes (read every 30 seconds).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine % Inhibition:

Assay Logic Visualization

Caption: Workflow for the Ellman's colorimetric assay to determine AChE inhibition potency.

Comparative Data: Piperidine Drugs

The table below summarizes key piperidine-based therapeutics, highlighting the structural role of the ring.

| Drug Name | Target | Piperidine Role | Binding Affinity ( |

| Fentanyl | Core Pharmacophore (4-anilido) | ||

| Donepezil | Acetylcholinesterase | Dual Binding (PAS anchor) | |

| Raloxifene | Estrogen Receptor | Basic Side Chain (Helix 12 displacement) | |

| Paroxetine | Serotonin Transporter | Conformational Constraint |

Future Directions: Metabolic Stability & PROTACs

While potent, piperidines are susceptible to oxidative metabolism (N-dealkylation and

-

Bioisosteres: Current research focuses on replacing the piperidine ring with tropane or bicyclic systems to block metabolic "soft spots" while maintaining the chair conformation [5].

-

PROTACs: Piperidines are increasingly used as "exit vectors" in Proteolysis Targeting Chimeras (PROTACs). The solvent-exposed nature of the piperidine nitrogen (when not critical for binding) makes it an ideal attachment point for linkers connecting to E3 ligase ligands.

References

-

Vuckovic, S. et al. (2009). Fentanyl analogs: structure-activity-relationship study.[5][9] Current Medicinal Chemistry.[10] Retrieved from [Link]

-

Cheung, J. et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

-

Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

-

Petrovcic, J. et al. (2023).[11] Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.[11] ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Ethyl 1-piperidineglyoxylate mechanism of action inquiries

The following technical guide is structured as an advanced research monograph. It prioritizes the compound's dual role as a high-value synthetic intermediate and a bioactive pharmacophore, specifically focusing on its electrophilic "warhead" properties in protease inhibition.

Synonyms: Ethyl 2-oxo-2-(piperidin-1-yl)acetate; N-Ethoxalylpiperidine CAS: 53074-96-7 | Molecular Formula: C9H15NO3 | MW: 185.22 g/mol [1][2][3][4]

Executive Summary

Ethyl 1-piperidineglyoxylate represents a critical scaffold in medicinal chemistry, serving as both a versatile synthetic intermediate and a bioactive pharmacophore.[4] Unlike single-target therapeutics, its utility is defined by the

This guide delineates the compound's mechanism of action (MoA) through two distinct lenses:

-

Chemical MoA: Its reactivity as a building block for heterocyclic pharmaceuticals (e.g., pyrrolo[1,2-a]quinoxalines).[5][6]

-

Pharmacological MoA: The capacity of the

-keto amide/ester motif to act as a Transition State Analog (TSA) inhibitor for serine and cysteine proteases.

Chemical Architecture & Reactivity

The molecule consists of a piperidine ring fused to a glyoxylic acid ethyl ester. The core reactivity stems from the vicinal dicarbonyl system .

The Electrophilic Activation

The

Key Reactivity Profiles:

-

Nucleophilic Addition: The C-2 ketone reacts with Grignard reagents or amines to form tertiary alcohols or imines, respectively.

-

Heterocyclization: Condensation with ortho-diamines (e.g., phenylenediamine) yields quinoxalinone derivatives, utilized in leukemia therapeutics.

Pharmacological Mechanism of Action

While often used as an intermediate, the intact ethyl 1-piperidineglyoxylate scaffold exhibits intrinsic biological activity through covalent reversible inhibition .

Primary Mechanism: Serine Protease Inhibition

The most authoritative MoA for

-

Target Recognition: The piperidine ring occupies the S1 or S1' specificity pocket of the protease, providing hydrophobic binding affinity.

-

Nucleophilic Attack: The catalytic Serine-OH (or Cysteine-SH) of the enzyme attacks the highly electrophilic

-ketone carbonyl (not the ester).[1] -

Hemiketal Formation: This attack results in a tetrahedral hemiketal (or hemithioketal) adduct.

-

Transition State Mimicry: The adduct mimics the tetrahedral transition state of peptide bond hydrolysis but is thermodynamically stable, effectively "locking" the enzyme in an inactive state.

Secondary Mechanism: FKBP Ligand Modulation

Derivatives of piperidine glyoxylates possess structural homology to the "effector domain" of FK506 (Tacrolimus). They can bind to FK506-Binding Proteins (FKBP12) , specifically interacting with the rotamase active site, thereby modulating protein folding and neurotrophic signaling pathways.

Visualization of Mechanisms

Diagram 1: Protease Inhibition Pathway (Transition State Analog)

This diagram illustrates the kinetic pathway of the compound inhibiting a generic serine protease.

Figure 1: Kinetic pathway showing the reversible covalent attack of the enzyme catalytic serine on the alpha-keto "warhead" of the ligand.[1]

Diagram 2: Synthetic Workflow for Bioactive Derivatives

The following workflow details the conversion of Ethyl 1-piperidineglyoxylate into leukemia-targeting Pyrrolo-quinoxalines.

Figure 2: Synthetic cascade utilizing the glyoxylate scaffold to generate bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-Piperidineglyoxylate

Rationale: To generate high-purity scaffold for biological testing.[1]

-

Reagent Setup: Charge a flame-dried 250 mL round-bottom flask with Piperidine (10.0 mmol) and Triethylamine (12.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Temperature Control: Cool the solution to 0°C using an ice/salt bath to prevent over-acylation.

-

Addition: Dropwise add Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (11.0 mmol) over 30 minutes. Note: The reaction is highly exothermic.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours.

-

Workup: Wash organic layer with 1M HCl (2x), sat. NaHCO3 (2x), and Brine. Dry over MgSO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 8:2).

-

Validation: Confirm structure via 1H NMR (Look for ethyl ester quartet/triplet and piperidine multiplets).

Protocol B: Serine Protease Inhibition Assay (Spectrophotometric)

Rationale: To quantify the inhibitory constant (Ki) of the compound against a model protease (e.g., Trypsin or Chymotrypsin).

Materials:

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl2.

-

Enzyme: Bovine Chymotrypsin (10 nM final conc).

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic).[1]

-

Inhibitor: Ethyl 1-piperidineglyoxylate (Variable conc: 0 - 100 µM).[1]

Workflow:

| Step | Action | Duration | Observation |

|---|---|---|---|

| 1 | Incubate Enzyme + Inhibitor in Buffer | 15 min | Allows formation of E-I complex equilibrium.[1] |

| 2 | Add Substrate (pNA) | Instant | Initiates reaction. |

| 3 | Monitor Absorbance (410 nm) | 10 min | Measures release of p-nitroaniline (yellow).[1] |

| 4 | Data Analysis | N/A | Plot V0/Vi vs. [I] to determine IC50. |

Data Interpretation: A reduction in the slope of Absorbance vs. Time indicates inhibition. Because the mechanism is likely competitive or transition-state analog, the Lineweaver-Burk plot should show intersecting lines on the Y-axis (Vmax unchanged, Km increases) or parallel lines if strictly uncompetitive (less likely).[1]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[7] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[7][8] Link

-

Guillon, J., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(5). Link

-

PubChem. (2025).[2] Ethyl 2-oxo-2-(piperidin-1-yl)acetate Compound Summary. National Library of Medicine. Link

-

Han, W., et al. (2000). Alpha-ketoamides, alpha-ketoesters and alpha-diketones as HCV NS3 protease inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 10(8), 711-713. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl Oxo(Piperidin-1-Yl)Acetate | C9H15NO3 | CID 104406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Buy Ethyl 1-piperidineglyoxylate | 53074-96-7 [smolecule.com]

- 5. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unina.it [iris.unina.it]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

Literature review of Ethyl 1-piperidineglyoxylate

Technical Guide: Ethyl 1-Piperidineglyoxylate (Ethyl 2-oxo-2-(piperidin-1-yl)acetate)

Executive Summary

Ethyl 1-piperidineglyoxylate (CAS 53074-96-7), also known as Ethyl 2-oxo-2-(piperidin-1-yl)acetate, is a specialized α-keto amide ester intermediate used in the synthesis of bioactive pharmaceutical compounds. Its core structure features a piperidine ring coupled to a glyoxylate ethyl ester moiety. This specific arrangement—an α-keto amide—is a critical pharmacophore in medicinal chemistry, serving as a transition-state mimic for serine proteases and a key binding motif in immunophilin ligands (e.g., FKBP12 inhibitors).

This guide details the synthesis, chemical properties, and mechanistic applications of Ethyl 1-piperidineglyoxylate, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Physical Properties

The following table consolidates the essential physicochemical data for Ethyl 1-piperidineglyoxylate.

| Property | Specification |

| IUPAC Name | Ethyl 2-oxo-2-(piperidin-1-yl)acetate |

| Common Name | Ethyl 1-piperidineglyoxylate |

| CAS Number | 53074-96-7 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Structure | Piperidine ring N-linked to an α-keto ethyl ester |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF; Sparingly soluble in water |

| Key Functional Groups | α-Keto amide (electrophilic ketone), Ethyl ester |

Part 2: Synthesis Protocol

The synthesis of Ethyl 1-piperidineglyoxylate is typically achieved via a nucleophilic acyl substitution reaction between piperidine and ethyl chlorooxoacetate (ethyl oxalyl chloride). This route is preferred for its high yield and the avoidance of harsh coupling reagents.

Reagents & Materials

-

Precursor A: Piperidine (Reagent grade, >99%)

-

Precursor B: Ethyl chlorooxoacetate (Ethyl oxalyl chloride) [CAS 4755-77-5]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (to scavenge HCl)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated NaHCO₃ solution, Brine

Step-by-Step Methodology

1. Preparation of the Electrophile (If not commercially available):

-

Note: Ethyl chlorooxoacetate can be synthesized by reacting diethyl oxalate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by fractional distillation.

-

Caution: Ethyl chlorooxoacetate is a lachrymator and moisture-sensitive. Handle in a fume hood.

2. Acylation Reaction (The Core Step):

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen or argon.

-

Solvation: Dissolve Piperidine (1.0 equiv, e.g., 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Ethyl chlorooxoacetate (1.1 equiv, 11 mmol) in a small volume of DCM (10 mL). Add this solution dropwise to the piperidine mixture over 30 minutes.

-

Causality: The dropwise addition at 0°C prevents the "double addition" side reaction where the exothermicity might degrade the sensitive α-keto ester or lead to bis-piperidine oxalamide formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The formation of the product is indicated by a new spot with lower R_f than the starting amine but higher than the acid.

3. Workup & Purification:

-

Quench: Pour the reaction mixture into 50 mL of cold saturated NaHCO₃ to neutralize any residual acid/HCl salts.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM (20 mL).

-

Washing: Wash combined organics with 1M HCl (to remove unreacted piperidine/Et₃N), then with Brine.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield Ethyl 1-piperidineglyoxylate as a pale oil.

Visual Synthesis Workflow

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Part 3: Mechanistic Applications in Drug Design

Ethyl 1-piperidineglyoxylate is not merely a solvent or passive reagent; it is a pharmacophore building block . The α-keto amide moiety (–C(=O)–C(=O)–N<) is chemically unique due to the electron-withdrawing effect of the adjacent carbonyls.

Serine Protease Inhibition (Transition State Mimicry)

The α-keto carbonyl is highly electrophilic. In the context of enzyme inhibition, the hydroxyl group of a catalytic serine residue (in proteases like Thrombin or Elastase) attacks this ketone.

-

Mechanism: Instead of cleaving the bond (as it would a peptide bond), the enzyme forms a reversible, covalent hemiketal adduct.

-

Result: The enzyme is "stalled" in a transition-state analog complex, effectively inhibiting its activity.

FKBP Ligand Synthesis

Immunophilins like FKBP12 bind to the α-keto amide motif found in the natural product FK506 (Tacrolimus). Ethyl 1-piperidineglyoxylate serves as a simplified synthetic mimic for the "effector" domain of these ligands, used in designing neuroprotective or immunosuppressive agents.

Signaling & Interaction Diagram

Figure 2: Mechanism of Action for α-keto amide inhibitors derived from the title compound.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | Piperidine Ring: Multiplets at δ 1.5–1.7 (6H) and δ 3.2–3.6 (4H). Ethyl Ester: Triplet at δ 1.3 (3H, -CH₃), Quartet at δ 4.3 (2H, -OCH₂-). Key Check: Absence of aldehyde proton (δ 9–10) confirms it is not a formyl derivative. |

| ¹³C NMR | Carbonyls: Two distinct peaks >160 ppm (Amide C=O and Ester C=O). α-Keto Carbon: ~160–165 ppm (distinct from standard amide). |

| IR Spectroscopy | C=O Stretch: Strong doublet band ~1735 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). |

| Mass Spectrometry | [M+H]⁺: 186.11 m/z. |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The α-keto ester moiety is susceptible to hydrolysis upon prolonged exposure to moisture.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a well-ventilated fume hood due to the potential for residual lachrymatory precursors (ethyl oxalyl chloride).

References

-

National Center for Biotechnology Information (2025). PubChemLite: Ethyl 1-piperidineglyoxylate (C9H15NO3). PubChem.[2][3][4] Retrieved from [Link]

-

ResearchGate (2025). Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of Ethyl 1-Piperidineglyoxylate

CAS Number: 53074-96-7

Synonyms: Ethyl 2-oxo-2-(piperidin-1-yl)acetate; Ethyl oxo(piperidin-1-yl)acetate; 1-Piperidineacetic acid,

Part 1: Executive Summary & Chemical Identity

Ethyl 1-piperidineglyoxylate is a specialized pharmaceutical intermediate characterized by a piperidine ring coupled to a glyoxylate ethyl ester moiety. Unlike simple piperidine derivatives, the inclusion of the

This guide provides a self-validating safety framework for researchers utilizing this compound in the synthesis of sigma receptor ligands, nootropics, or heterocyclic pharmaceutical scaffolds.

Physicochemical Profile[3][4][5][6][7][8][9][10]

| Property | Value | Context for Handling |

| Molecular Formula | Organic Nitrogenous Ester | |

| Molecular Weight | 185.22 g/mol | Calculation standard for stoichiometry |

| Boiling Point | 158–159 °C (71 mmHg) | High-boiling liquid; requires vacuum distillation for purification |

| Density | ~1.13 g/cm³ | Denser than water; sinks in aqueous biphasic washes |

| Solubility | DMSO, Methanol, DCM | Lipophilic; limited water solubility |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or hydrolysis |

Part 2: Hazard Assessment & Toxicology (E-E-A-T)

Expertise Insight: While often treated as a generic organic intermediate, Ethyl 1-piperidineglyoxylate possesses a GHS classification that demands higher vigilance than standard solvents. The presence of the 1,2-dicarbonyl motif (masked as amide/ester) contributes to its electrophilicity, making it a potential alkylating/acylating agent in biological systems.

Critical Hazard Classifications (GHS)

-

H302 (Acute Toxicity, Oral): Harmful if swallowed.

-

H372 (STOT - Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3] This is the critical differentiator. Researchers must assume cumulative toxicity risks.

-

H411 (Aquatic Toxicity): Toxic to aquatic life with long-lasting effects. All waste must be segregated into non-halogenated organic waste streams, never down the drain.

Risk Assessment Logic

The following decision tree illustrates the required safety logic before initiating any experiment with this compound.

Figure 1: Risk assessment decision logic for handling Ethyl 1-piperidineglyoxylate based on quantity and thermal conditions.

Part 3: Strategic Handling & Storage Protocols

Storage Integrity

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended.

-

Rationale: The

-keto ester linkage is susceptible to hydrolysis by atmospheric moisture, which cleaves the molecule into piperidine glyoxylic acid and ethanol. Degradation is observable if the liquid becomes viscous or develops a sharp, acidic odor (glyoxylic acid formation).

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Glove Selection:

-

Standard Use: Nitrile rubber (minimum thickness 0.11 mm). Break-through time is generally >480 min for similar esters.

-

Spill Cleanup: Laminate film (Silver Shield/4H) is preferred for gross contamination.

-

Experimental Workflow: Synthesis & Isolation

This compound is frequently used as an electrophile to introduce the piperidine-glyoxyl motif. The following workflow ensures containment of the H372 hazard.

Protocol: Nucleophilic Substitution / Condensation

-

Preparation:

-

Dry all glassware in an oven (>120°C) to prevent hydrolysis.

-

Purge the reaction vessel with Nitrogen for 10 minutes.

-

-

Weighing:

-

Do not weigh on an open bench. Tare the flask, move to the hood, add the liquid via syringe or pipette, and re-weigh.

-

Self-Validation: If you smell a faint amine-like or fruity odor outside the hood, containment has failed. Stop and re-evaluate ventilation.

-

-

Reaction:

-

Add Ethyl 1-piperidineglyoxylate dropwise to the nucleophile solution at 0°C to control exotherms.

-

Causality: Low temperature prevents polymerization of the glyoxylate moiety and reduces vapor pressure, mitigating inhalation risks.

-

-

Quenching:

-

Quench with saturated aqueous Ammonium Chloride (

). -

Note: The biphasic mixture will contain the target compound in the organic layer. The aqueous layer must be treated as hazardous waste (H411).

-

Figure 2: Operational workflow emphasizing containment and waste segregation.

Part 4: Emergency Protocols

Spill Management (Self-Validating Loop)

-

Evacuate: Clear the immediate area (10-meter radius).

-

Assess: Is the volume >50 mL?

-

Yes: Contact EHS/Hazmat team.

-

No: Proceed with local cleanup.

-

-

Neutralize: Cover spill with a non-combustible absorbent (Vermiculite or Sand). Do not use sawdust (flammability risk with organic esters).

-

Clean: Scoop into a sealable hazardous waste bag. Scrub the surface with a soap/water solution.[4][5][6]

-

Validate: Check for residual odor. If odor persists, repeat scrubbing.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[7][4][5] Critical: Lift eyelids to ensure the removal of the lipophilic chemical from the corneal surface.

-

Skin Contact: Wash with soap and water.[4][5][6] Avoid using organic solvents (ethanol/acetone) to clean skin, as this increases transdermal absorption of the compound.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

References

-

National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. Ethyl 2-oxo-2-(piperidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 2. ETHYL 1-PIPERIDINEGLYOXYLATE | 53074-96-7 [chemicalbook.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]